molecular formula C5H10N2O B1598570 N-Hydroxy-cyclobutanecarboxamidine CAS No. 99623-08-2

N-Hydroxy-cyclobutanecarboxamidine

Cat. No. B1598570
CAS RN: 99623-08-2
M. Wt: 114.15 g/mol
InChI Key: DEAGOJXAHZYVRR-UHFFFAOYSA-N
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Description

N-Hydroxy-cyclobutanecarboxamidine is a chemical compound. Its molecular formula is C5H10N2O. It is not intended for human or veterinary use and is typically used for research purposes. It has been associated with promising compounds for anticancer and antiviral activities .

Scientific Research Applications

Chemical Properties and Storage

“N’-hydroxycyclobutanecarboximidamide” is a compound with the CAS Number: 99623-08-2 . It has a molecular weight of 114.15 . It is usually in the form of a powder .

Synthesis of N-Heterocycles

“N’-hydroxycyclobutanecarboximidamide” is a type of carbodiimide, a unique class of heterocumulene compounds that display distinctive chemical properties . Carbodiimides have drawn increasing attention from chemists in recent years and have made them exceedingly useful compounds in modern organic chemistry, especially in the synthesis of N-heterocycles . A wide range of reactions for the synthesis of various types of N-heterocyclic systems (three-, four-, five-, six-, seven-, larger-membered and fused heterocycles) have been developed on the basis of carbodiimides and their derivatives .

Applications in Organic Chemistry

The rich chemistry of carbodiimides, including “N’-hydroxycyclobutanecarboximidamide”, has made them exceedingly useful compounds in modern organic chemistry . They are used in a wide range of reactions for the synthesis of various types of N-heterocyclic systems .

Applications in Medicinal Chemistry

“N’-hydroxycyclobutanecarboximidamide” and other carbodiimides have found extensive applications in medicinal chemistry . They are used as organocatalysts for the speedy construction of medicinally and biologically significant molecules from common and accessible small molecules .

Safety Information

“N’-hydroxycyclobutanecarboximidamide” is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Melting Point

The melting point of “N’-hydroxycyclobutanecarboximidamide” is between 55-62 degrees Celsius .

properties

IUPAC Name

N'-hydroxycyclobutanecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-5(7-8)4-2-1-3-4/h4,8H,1-3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAGOJXAHZYVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxycyclobutanecarboximidamide

CAS RN

99623-08-2
Record name N'-hydroxycyclobutanecarboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-cyclobutanecarboxamidine
Reactant of Route 2
N-Hydroxy-cyclobutanecarboxamidine
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N-Hydroxy-cyclobutanecarboxamidine
Reactant of Route 4
N-Hydroxy-cyclobutanecarboxamidine
Reactant of Route 5
N-Hydroxy-cyclobutanecarboxamidine
Reactant of Route 6
N-Hydroxy-cyclobutanecarboxamidine

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